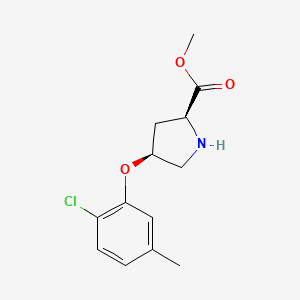
Methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C13H16ClNO3 and its molecular weight is 269.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate is a compound of interest in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₆ClNO₃
- CAS Number : 1217739-63-3
- MDL Number : MFCD08688210
- Hazard Classification : Irritant
This compound is believed to interact with specific biological targets, influencing various biochemical pathways. Its chlorinated phenoxy group suggests potential activity related to herbicides or other agrochemicals, possibly affecting plant growth regulators or similar pathways in mammalian systems.
1. Pharmacological Effects
Research indicates that compounds with similar structures can exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as an antimicrobial agent.
- Toxicological Profile : Studies on related compounds indicate that high doses may lead to hepatotoxicity and nephrotoxicity, particularly affecting liver and kidney function .
2. Case Studies
A study examining the effects of chlorinated phenoxy compounds revealed that exposure at certain concentrations led to:
- Reduced Food Consumption : In a rat model, significant reductions in food intake were observed at high doses, indicating potential anorectic effects.
- Altered Clinical Chemistry Parameters : Liver enzymes were elevated in treated groups, suggesting hepatotoxic potential .
| Study | Dose | Observed Effects |
|---|---|---|
| Rat Toxicology Study | 2000 ppm | Reduced food intake, increased liver enzymes |
| Comparative Toxicology | 12,000 ppm | Kidney damage indicators observed |
1. Comparative Toxicology
A comparative analysis of similar compounds demonstrated that while this compound shares structural similarities with known toxic agents like MCPA (4-chloro-2-methylphenoxyacetic acid), it may exhibit lower toxicity levels. This is crucial for evaluating its safety in agricultural applications or therapeutic use .
2. Potential Applications
The compound's unique structure positions it as a candidate for further research in areas such as:
- Agricultural Chemistry : As a potential herbicide or plant growth regulator.
- Pharmaceutical Development : Exploring its antimicrobial properties could lead to new treatments for infections resistant to current antibiotics.
Properties
Molecular Formula |
C13H16ClNO3 |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16ClNO3/c1-8-3-4-10(14)12(5-8)18-9-6-11(15-7-9)13(16)17-2/h3-5,9,11,15H,6-7H2,1-2H3/t9-,11-/m0/s1 |
InChI Key |
DWXQWYXLBQNENO-ONGXEEELSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)O[C@H]2C[C@H](NC2)C(=O)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2CC(NC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















